Galactinol dihydrate

Description

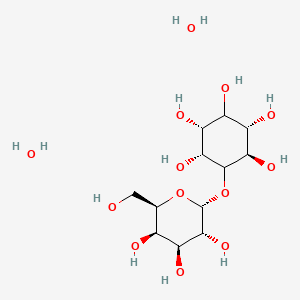

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2S,4R,5R)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.2H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;;/h2-21H,1H2;2*1H2/t2-,3+,4+,5?,6-,7+,8-,9-,10-,11?,12-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCURVXTXVAIIR-XIENVMDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)O)O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584969 | |

| Record name | (2R,3R,5S,6R)-2,3,4,5,6-Pentahydroxycyclohexyl alpha-D-galactopyranoside--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16908-86-4 | |

| Record name | (2R,3R,5S,6R)-2,3,4,5,6-Pentahydroxycyclohexyl alpha-D-galactopyranoside--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of Galactinol in Plant Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactinol, a disaccharide composed of galactose and myo-inositol, stands as a central molecule in plant physiology, operating at the intersection of carbon metabolism, stress response, and signaling. Its primary and most well-understood function is as the sole galactosyl donor for the biosynthesis of the raffinose family of oligosaccharides (RFOs). The synthesis of galactinol, catalyzed by the enzyme galactinol synthase (GolS), is the first committed and rate-limiting step in the RFO pathway. Accumulating evidence demonstrates that galactinol and its downstream products, RFOs, are not merely intermediates in carbon storage and transport but are crucial players in conferring tolerance to a multitude of abiotic stresses, including drought, high salinity, and cold. Furthermore, emerging research points towards a role for galactinol as a signaling molecule, influencing various developmental processes and defense responses. This technical guide provides an in-depth exploration of the multifaceted functions of galactinol, detailing its biosynthesis, its role in stress physiology, and its potential as a target for crop improvement.

Core Function: Precursor for Raffinose Family Oligosaccharides (RFOs)

Galactinol (α-D-galactopyranosyl-(1→1)-L-myo-inositol) is the indispensable precursor for the synthesis of RFOs. The biosynthesis of galactinol is the gateway to the RFO metabolic pathway.[1][2]

1.1. Biosynthesis of Galactinol

Galactinol is synthesized in the cytoplasm by the enzyme galactinol synthase (GolS; EC 2.4.1.123) . GolS catalyzes the transfer of a galactose moiety from UDP-galactose to myo-inositol.[1][2] This reaction is a critical regulatory point in the RFO pathway.

-

Substrates: UDP-galactose and myo-inositol.

-

Enzyme: Galactinol synthase (GolS).

-

Product: Galactinol and UDP.

The expression of GolS genes is highly regulated and is induced by various developmental cues and environmental stresses.[1]

1.2. Role in the Raffinose Family Oligosaccharide (RFO) Pathway

Once synthesized, galactinol serves as the galactosyl donor for the sequential synthesis of RFOs.

-

Raffinose Synthesis: Raffinose synthase (RS) transfers a galactose unit from galactinol to sucrose, forming the trisaccharide raffinose.

-

Stachyose Synthesis: Stachyose synthase (STS) then utilizes another molecule of galactinol to add a second galactose unit to raffinose, resulting in the tetrasaccharide stachyose.

-

Higher Order RFOs: This process can continue to form larger RFOs like verbascose and ajugose.

RFOs are involved in carbon storage, particularly in seeds, and are transported through the phloem in some plant species.[1][2]

Function in Abiotic Stress Tolerance

A significant body of research highlights the crucial role of galactinol and RFOs in protecting plants against various abiotic stresses. The accumulation of these compounds is a common response to adverse environmental conditions.

2.1. Osmoprotection

Under conditions of drought and high salinity, the accumulation of soluble sugars like galactinol and raffinose contributes to osmotic adjustment. By increasing the solute concentration within the cytoplasm, these molecules help to lower the cellular water potential, thereby maintaining water uptake and turgor pressure. Overexpression of GolS genes in various plant species has been shown to enhance drought tolerance, which is correlated with increased levels of galactinol and raffinose.[3][4]

2.2. Antioxidant Activity

Galactinol and raffinose have been demonstrated to act as effective scavengers of hydroxyl radicals (•OH), some of the most damaging reactive oxygen species (ROS) produced under stress conditions.[5] This antioxidant property helps to protect cellular components, such as membranes, proteins, and DNA, from oxidative damage. Transgenic plants with elevated levels of galactinol and raffinose exhibit increased tolerance to oxidative stress induced by agents like methyl viologen.[5]

2.3. Membrane and Protein Stabilization

During dehydration and cold stress, cellular membranes are prone to damage. Galactinol and RFOs can interact with the polar head groups of phospholipids in membranes, replacing water molecules and thereby preventing fusion and phase transitions that can lead to leakage. They are also thought to stabilize proteins by preventing their denaturation and aggregation.

Galactinol as a Signaling Molecule

Beyond its metabolic and protective roles, galactinol is emerging as a potential signaling molecule in plants.

-

Pathogen Defense: There is evidence to suggest that galactinol accumulation is involved in induced systemic resistance against phytopathogens.[2][6]

-

Stress Signaling: It has been proposed that galactinol and raffinose may function as endogenous signals downstream of ROS, triggering acclimation responses or programmed cell death.

Quantitative Data on Galactinol Accumulation under Abiotic Stress

The following tables summarize the quantitative changes in galactinol and raffinose content in various plant species subjected to different abiotic stresses.

Table 1: Galactinol and Raffinose Content in Rice (Oryza sativa) under Cold Stress

| Treatment | Galactinol Content (μmol g⁻¹ FW) | Raffinose Content (mg g⁻¹ FW) | Reference |

| Wild-Type (Control) | - | ~0 (hardly detectable) | [7] |

| Wild-Type (Cold Treatment) | 0.1 | ~9 | [7][8] |

| TaGolS1/TaGolS2 Overexpression (Control) | - | - | [8] |

| TaGolS1/TaGolS2 Overexpression (Cold Treatment) | Significantly higher than wild-type | Significantly higher than wild-type | [8] |

Table 2: Galactinol and Raffinose Content in Deschampsia antarctica under Cold and Dehydration Stress

| Treatment | Galactinol Content (mg g⁻¹ FW) | Raffinose Content (mg g⁻¹ FW) | Reference |

| Mock Control | 0.59 ± 0.39 | 0.53 ± 0.53 | [9] |

| Cold Stress | 4.32 ± 1.08 | 21.12 ± 0.80 | [9] |

| Dehydration | 2.05 ± 0.20 | 5.62 ± 0.73 | [9] |

Table 3: Galactinol and Raffinose Content in Common Bean (Phaseolus vulgaris) under Drought Stress

| Treatment | Galactinol Content (% increase vs. control) | Raffinose Content (% increase vs. control) | Reference |

| Drought Stress (22 DAS) | 42% | Significantly increased | [10] |

Table 4: Galactinol and Raffinose Content in Arabidopsis thaliana under Heat Stress

| Treatment | Galactinol Content (fold increase vs. control) | Raffinose Content (fold increase vs. control) | Reference |

| Wild-Type (Heat Stress) | ~20 | Significantly increased | [11] |

| gols1-1 and gols1-2 mutants (Heat Stress) | No increase | No increase | [11] |

Experimental Protocols

5.1. Quantification of Galactinol and RFOs by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is suitable for the quantification of underivatized carbohydrates.

Methodology:

-

Sample Preparation:

-

Freeze plant tissue (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder.

-

Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% ethanol, by vortexing and incubating at an elevated temperature (e.g., 80°C) for a specified time.

-

Centrifuge the extract to pellet debris and collect the supernatant.

-

Repeat the extraction process on the pellet and pool the supernatants.

-

Evaporate the solvent from the pooled supernatant (e.g., using a speed vacuum).

-

Resuspend the dried extract in a known volume of ultrapure water.

-

Filter the resuspended extract through a 0.22 µm syringe filter before analysis.

-

-

HPAEC-PAD Analysis:

-

System: A Dionex or equivalent HPAEC system equipped with a pulsed amperometric detector.

-

Column: A CarboPac series column (e.g., PA1, PA10, or PA20) suitable for carbohydrate separation.

-

Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) is typically used for elution. The specific gradient will depend on the target analytes and the column used.

-

Detection: Pulsed amperometric detection with a gold working electrode. The waveform potentials and durations should be optimized for carbohydrate detection.

-

Quantification: Calibrate the system using external standards of galactinol, raffinose, and other target sugars of known concentrations. Integrate the peak areas of the samples and calculate the concentrations based on the calibration curves.

-

5.2. Quantification of Galactinol and RFOs by Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization of the sugars to make them volatile.

Methodology:

-

Extraction of Polar Metabolites:

-

Freeze approximately 300 mg of plant tissue in liquid nitrogen and homogenize.

-

Add 1 mL of pre-chilled methanol and vortex thoroughly.

-

Add an internal standard (e.g., 50 µL of a 0.2 mg/mL ribitol solution).

-

Incubate and centrifuge to separate the polar and non-polar phases.

-

Transfer the polar (upper) phase to a new tube and dry it completely.

-

-

Derivatization:

-

Add methoxyamine hydrochloride in pyridine to the dried extract to protect carbonyl groups. Incubate with shaking.

-

Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation of hydroxyl groups. Incubate with shaking.

-

-

GC-MS Analysis:

-

Gas Chromatograph: An Agilent or equivalent GC system.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An appropriate temperature gradient to separate the derivatized sugars.

-

Mass Spectrometer: A time-of-flight (TOF) or quadrupole mass spectrometer.

-

Data Analysis: Identify peaks based on their retention times and mass spectra compared to a reference library (e.g., NIST). Quantify the analytes based on the peak area of a specific ion relative to the internal standard.

-

5.3. Galactinol Synthase (GolS) Activity Assay

This assay measures the rate of galactinol formation.

Methodology:

-

Protein Extraction:

-

Homogenize fresh or frozen plant tissue in an extraction buffer (e.g., Tris-HCl pH 7.5, containing DTT, and protease inhibitors).

-

Centrifuge the homogenate at high speed to pellet cell debris.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., HEPES-NaOH pH 7.0), myo-inositol, UDP-galactose, and MnCl₂.

-

Reaction Initiation: Start the reaction by adding a known amount of the protein extract to the pre-warmed reaction mixture.

-

Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by heating (e.g., boiling for 5 minutes).

-

Quantification of Product: The amount of galactinol produced can be quantified using HPAEC-PAD or GC-MS as described above. Alternatively, a colorimetric method can be used to indirectly measure the UDP produced.[12][13]

-

5.4. Analysis of Galactinol Synthase (GolS) Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol quantifies the transcript levels of GolS genes.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Reaction Mixture: Prepare a reaction mixture containing cDNA template, gene-specific forward and reverse primers for the target GolS gene(s) and a reference gene (e.g., actin or ubiquitin), and a SYBR Green or probe-based master mix.

-

PCR Program: Perform the qRT-PCR using a standard thermal cycling program (denaturation, annealing, and extension steps).

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative expression of the GolS gene using the ΔΔCt method or by generating a standard curve.

-

Signaling Pathways and Experimental Workflows

Diagram 1: Galactinol Biosynthesis and RFO Pathway

Caption: Biosynthesis of galactinol and the Raffinose Family Oligosaccharides (RFO) pathway.

Diagram 2: Role of Galactinol in Abiotic Stress Response

Caption: Involvement of galactinol and RFOs in the plant abiotic stress response.

Diagram 3: Experimental Workflow for Galactinol Quantification

References

- 1. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]

- 2. Significance of galactinol and raffinose family oligosaccharide synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overexpression of an Arabidopsis thaliana galactinol synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 6. The plant defense signal galactinol is specifically used as a nutrient by the bacterial pathogen Agrobacterium fabrum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Overexpression of cold-inducible wheat galactinol synthase confers tolerance to chilling stress in transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

Galactinol dihydrate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of galactinol dihydrate. It includes detailed experimental protocols for its extraction and enzymatic assay, along with visualizations of its role in key biological pathways.

Chemical Structure and Properties

Galactinol is a disaccharide composed of a galactose molecule linked to a myo-inositol molecule through an α-1,1-glycosidic bond. In its hydrated form, it incorporates two water molecules into its crystal structure.

Chemical Structure:

-

IUPAC Name: (1R,2R,4S,5R)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]cyclohexane-1,2,3,4,5-pentol;dihydrate[1]

-

Molecular Formula: C₁₂H₂₆O₁₃[1]

-

Molecular Weight: 378.33 g/mol [1]

A 2D representation of the chemical structure of this compound is provided below.

Caption: 2D structure of Galactinol linked to myo-Inositol.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | White to off-white solid | [2] |

| Melting Point | 221 °C | [3] |

| Solubility | DMSO: 0.5 mg/mL PBS (pH 7.2): 5 mg/mL | [2] |

| Predicted Density | 1.84 ± 0.1 g/cm³ |

Spectroscopic Data:

1H and 13C NMR Spectroscopy: Predicted chemical shifts for galactinol in D₂O are available through databases such as the Human Metabolome Database. These predictions can serve as a guide for spectral analysis.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Mode |

| 3600-3200 (broad) | O-H (hydroxyl groups) | Stretching |

| 3000-2850 | C-H (alkane) | Stretching |

| 1150-1000 | C-O (alcohols, ether) | Stretching |

Biological Significance: Role in Raffinose Family Oligosaccharide (RFO) Biosynthesis

Galactinol is a crucial intermediate in the biosynthesis of the raffinose family of oligosaccharides (RFOs) in plants. RFOs are involved in various physiological processes, including carbon storage, transport, and stress tolerance. The synthesis of galactinol is the committed step in this pathway.

The diagram below illustrates the RFO biosynthesis pathway, highlighting the central role of galactinol.

Caption: Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway.

Experimental Protocols

This section provides detailed methodologies for the purification of galactinol synthase and a colorimetric assay to determine its activity.

Purification of Galactinol Synthase from Zucchini Leaves

This protocol describes the purification of galactinol synthase, the enzyme responsible for synthesizing galactinol.[4]

Workflow Diagram:

Caption: Workflow for the Purification of Galactinol Synthase.

Methodology:

-

Homogenization: Mature zucchini leaves are homogenized in a suitable buffer.

-

Centrifugation: The homogenate is centrifuged to remove cell debris, and the supernatant is collected.

-

DE52 Chromatography: The supernatant is subjected to anion-exchange chromatography on a DE52 column.

-

Octyl-Sepharose CL-4B Chromatography: The active fractions from the DE52 column are then applied to a hydrophobic interaction chromatography column of Octyl-Sepharose CL-4B.

-

Sephacryl S-200 Chromatography: The final purification step involves size-exclusion chromatography on a Sephacryl S-200 column.

This multi-step chromatographic procedure results in a significant purification of galactinol synthase.[4]

Colorimetric Assay for Galactinol Synthase Activity

This assay provides a quantitative measure of galactinol synthase activity by indirectly measuring the production of UDP, a product of the enzymatic reaction.[5][6][7][8]

Workflow Diagram:

Caption: Workflow for the Colorimetric Galactinol Synthase Assay.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme extract, 60 mM myo-inositol, 2 mM DTT, 50 mM HEPES buffer (pH 7.0), 4 mM MnCl₂, 20 µg of bovine serum albumin, and 4 mM UDP-galactose in a total volume of 100 µL.[5]

-

Enzymatic Reaction: The reaction is initiated by the addition of the enzyme extract and incubated for 30 minutes at 32°C. The reaction is terminated by placing the tubes in boiling water for 2 minutes.[5][7]

-

UDP Hydrolysis: To the terminated reaction, 500 µL of water, 10 µL of apyrase solution, and 150 µL of apyrase reaction mixture are added. This mixture is incubated for 10 minutes at 37°C to hydrolyze the UDP produced to UMP and inorganic phosphate (Pi). The apyrase reaction is stopped by the addition of 60 µL of 75% trichloroacetic acid (TCA).[5]

-

Phosphate Quantification: The tubes are cooled on ice and centrifuged. The amount of Pi in the supernatant is determined using a modified Fiske and SubbaRow method. To the supernatant, 100 µL of 2.5% ammonium molybdate in 2 N HCl and 40 µL of Fiske and SubbaRow reducer are added. After 2 minutes, 40 µL of 34% sodium citrate solution is added, and the absorbance is measured at 660 nm.[5][7][8]

-

Calculation of Activity: The amount of UDP formed, and thus the galactinol synthase activity, is determined from a standard curve constructed with known concentrations of UDP.[7]

Conclusion

This compound is a molecule of significant interest in plant biology due to its central role in the biosynthesis of raffinose family oligosaccharides. This guide has provided a detailed overview of its chemical and physical properties, its biological function, and robust protocols for its study. The information presented herein is intended to be a valuable resource for researchers in the fields of plant science, biochemistry, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. glpbio.com [glpbio.com]

- 3. Galactinol hydrate | 3687-64-7 | OG07040 | Biosynth [biosynth.com]

- 4. Purification and Characterization of Galactinol Synthase from Mature Zucchini Squash Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. This compound | 3687-64-7 [chemicalbook.com]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

The Pivotal Role of Galactinol as a Galactosyl Donor in Raffinose Family Oligosaccharide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core function of galactinol as the primary galactosyl donor in the biosynthesis of Raffinose Family Oligosaccharides (RFOs). RFOs are a class of α-galactosides of sucrose that play crucial roles in plants, including carbon storage, transport, and protection against abiotic stresses.[1][2][3] Understanding the intricacies of the RFO biosynthetic pathway is paramount for developing strategies to enhance stress tolerance in crops and for various applications in the pharmaceutical and food industries.

The Central Pathway of RFO Biosynthesis

The synthesis of RFOs is a sequential process initiated by the formation of galactinol. This pathway predominantly occurs in the cytoplasm and involves a series of galactosyltransferases that utilize galactinol to elongate a sucrose molecule.[1][4][5]

Galactinol Synthesis: The Commitment Step

The first and rate-limiting step in RFO biosynthesis is the synthesis of galactinol (O-α-D-galactopyranosyl-(1→1)-L-myo-inositol) from UDP-galactose and myo-inositol.[6] This irreversible reaction is catalyzed by the enzyme galactinol synthase (GolS; EC 2.4.1.123) .[3][6] The synthesis of galactinol is a critical control point, directing carbon flux towards RFO production.[1]

Raffinose Synthesis

Once synthesized, galactinol serves as the galactosyl donor for the formation of raffinose, the first and simplest RFO. The enzyme raffinose synthase (RS; EC 2.4.1.82) catalyzes the transfer of the galactose moiety from galactinol to sucrose, forming a trisaccharide.[7][8]

Stachyose and Verbascose Synthesis

The elongation of the RFO chain continues with the synthesis of stachyose, a tetrasaccharide. Stachyose synthase (STS; EC 2.4.1.67) facilitates the transfer of another galactose unit from galactinol to raffinose.[8][9] Subsequent additions of galactose from galactinol can lead to the formation of higher-order RFOs like verbascose (a pentasaccharide), although the specific verbascose synthase can be less characterized.[10] It is noteworthy that some stachyose synthases exhibit broad substrate specificity and can synthesize verbascose.[5]

An alternative, galactinol-independent pathway for the synthesis of higher RFOs exists in the vacuoles of some plant species, catalyzed by galactan:galactan galactosyltransferase (GGT).[4] However, the galactinol-dependent pathway is the primary route for the synthesis of raffinose and stachyose in most plants.

Quantitative Data on Galactinol and RFO Accumulation

The accumulation of galactinol and RFOs is highly regulated and often induced by various abiotic stresses, highlighting their role as osmoprotectants and signaling molecules.[3] The following tables summarize quantitative data from various studies.

Table 1: Galactinol and Raffinose Content in Common Bean (Phaseolus vulgaris) Leaves under Abiotic Stress

| Treatment | Galactinol (µg/g FW) | Raffinose (µg/g FW) | Reference |

| Well-watered (Control) | ~15 | ~5 | [1] |

| Drought Stress | ~21 | ~12 | [1] |

| Salt Stress | ~18 | ~15 | [1] |

Table 2: Galactinol and Raffinose Accumulation in Arabidopsis thaliana under Abiotic Stress

| Treatment | Galactinol (nmol/g FW) | Raffinose (nmol/g FW) | Reference |

| Unstressed | Not Detected | Not Detected | [11] |

| Drought Stress | ~200 | ~800 | [11] |

| High Salinity | ~150 | ~600 | [11] |

| Cold Stress (4°C) | ~250 | ~1200 | [11] |

Table 3: Raffinose Family Oligosaccharide Content in Legume Seeds

| Legume Species | Raffinose (mg/g DM) | Stachyose (mg/g DM) | Verbascose (mg/g DM) | Reference |

| Soybean | 1.0 - 21.0 | 14.0 - 67.0 | - | [9][12] |

| Pea | 5.2 - 8.1 | 52.0 - 80.6 | Present | [8][12] |

| Faba Bean | 3.2 - 6.5 | - | - | [8] |

| Lentil | 2.2 - 13.0 | 2.1 - 7.3 | Not Detected | [13] |

| Common Bean | 2.2 - 13.0 | 2.1 - 7.3 | Not Detected | [13] |

Experimental Protocols

Accurate quantification of RFOs and the enzymatic activities of the biosynthetic pathway are crucial for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of Galactinol and RFOs by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of soluble carbohydrates.

Sample Preparation:

-

Homogenize 1.5 g of powdered plant material (e.g., seeds, leaves) in 15 mL of 80% ethanol.[14][15]

-

Centrifuge the homogenate and collect the supernatant.

-

Repeat the extraction process on the pellet for exhaustive extraction.

-

Combine the supernatants and dilute to a known volume with 80% ethanol.[14][15]

-

Filter the extract through a 0.45 µm membrane filter before HPLC analysis.[16]

HPLC Conditions:

-

Column: A strong cation exchange column in the calcium form (e.g., Hamilton HC-75 Ca2+) or an amino-propyl column (e.g., Shodex NH2P-50 4E) can be used.[2][15]

-

Mobile Phase: Degassed, demineralized water is a common mobile phase for cation exchange columns.[16]

-

Flow Rate: A flow rate of 0.4 mL/min is often employed.[16]

-

Detection: Refractive Index (RI) detection is a standard method for carbohydrate analysis.[16] Alternatively, fluorescence detection after post-column derivatization can be used for enhanced sensitivity.[15]

-

Quantification: Calibrate the system using external standards of sucrose, raffinose, stachyose, and verbascose.[16]

Galactinol Synthase (GolS) Enzyme Assay

This assay measures the production of UDP, a product of the GolS-catalyzed reaction.

Reaction Mixture (Final Volume 100 µL):

-

50 mM HEPES-NaOH buffer, pH 7.0

-

10 mM UDP-galactose

-

20 mM myo-inositol

-

10 mM MgCl₂

-

1 mM DTT

-

Enzyme extract

Procedure:

-

Pre-incubate the reaction mixture without UDP-galactose at 30°C for 5 minutes.

-

Initiate the reaction by adding UDP-galactose.

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by boiling for 5 minutes.

-

Quantify the UDP produced using a coupled enzymatic assay with pyruvate kinase and lactate dehydrogenase, measuring the decrease in absorbance at 340 nm. Alternatively, a colorimetric method can be used to determine the UDP formed, which is then hydrolyzed by apyrase and the resulting inorganic phosphate is quantified.[17][18]

Control: A reaction mixture without myo-inositol serves as a negative control.[18]

Raffinose Synthase (RS) Enzyme Assay

This assay measures the formation of raffinose from galactinol and sucrose.

Reaction Mixture (Final Volume 100 µL):

-

25 mM Potassium Phosphate buffer, pH 7.0[19]

-

100 µM Galactinol[19]

-

600 µM Sucrose[19]

-

1 mM DTT[19]

-

Enzyme extract

Procedure:

-

Combine all components except the enzyme extract and pre-warm to 25°C.[19]

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at 25°C for 1 hour.[19]

-

Terminate the reaction by boiling for 5 minutes.

-

Analyze the reaction products for raffinose formation using HPLC as described in section 3.1.[19]

Control: A reaction mixture without sucrose or galactinol should be included.

Stachyose Synthase (STS) Enzyme Assay

This assay quantifies the synthesis of stachyose from galactinol and raffinose.

Reaction Mixture (Final Volume 60 µL):

-

50 mM HEPES-NaOH buffer, pH 7.0[20]

-

10 mM Galactinol[20]

-

50 mM Raffinose[20]

-

1 mM DTT[20]

-

Enzyme extract

Procedure:

-

Assemble the reaction mixture on ice.

-

Initiate the reaction by transferring to a 30°C water bath.

-

Incubate for 30 minutes.[20]

-

Stop the reaction by boiling for 5 minutes.[20]

-

Centrifuge to pellet denatured protein and analyze the supernatant for stachyose production by HPLC.[20]

Control: A reaction mixture lacking either galactinol or raffinose should be run in parallel.

Conclusion

Galactinol stands as the indispensable galactosyl donor in the primary pathway for RFO biosynthesis in higher plants. The enzymes galactinol synthase, raffinose synthase, and stachyose synthase orchestrate a tightly regulated cascade that is fundamental to plant physiology, particularly in response to environmental challenges. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers and professionals seeking to delve deeper into the fascinating world of RFO metabolism and its potential applications. Further research into the kinetic properties and regulation of these enzymes will undoubtedly unveil new avenues for crop improvement and the development of novel bioactive compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. hamiltoncompany.com [hamiltoncompany.com]

- 3. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]

- 4. Characterization of raffinose synthase from rice (Oryza sativa L. var. Nipponbare) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Expression Analysis of the Genes Involved in the Raffinose Family Oligosaccharides Pathway of Phaseolus vulgaris and Glycine max - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive analysis of the GALACTINOL SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Raffinose synthase enhances drought tolerance through raffinose synthesis or galactinol hydrolysis in maize and Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and characterization of a stachyose synthase gene controlling reduced stachyose content in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Soluble carbohydrates in legume seeds | Seed Science Research | Cambridge Core [cambridge.org]

- 11. Important roles of drought- and cold-inducible genes for galactinol synthase in stress tolerance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Changes in the raffinose family oligosaccharides content in the lentil and common bean seeds during malting and mashing processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Soybean Variety Lacking Raffinose Synthase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Frontiers | Raffinose Family Oligosaccharides Act As Galactose Stores in Seeds and Are Required for Rapid Germination of Arabidopsis in the Dark [frontiersin.org]

- 20. Galactosylononitol and Stachyose Synthesis in Seeds of Adzuki Bean : Purification and Characterization of Stachyose Synthase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Galactinol Accumulation in Response to Abiotic Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galactinol, a key alpha-galactoside, plays a pivotal role in the response of plants to abiotic stresses such as drought, high salinity, and cold. Its accumulation is a well-documented phenomenon that contributes to cellular osmoprotection and stress signaling. This technical guide provides a comprehensive overview of galactinol accumulation under various abiotic stress conditions, detailing the quantitative changes observed in different plant species. Furthermore, it offers in-depth experimental protocols for the quantification of galactinol and the analysis of the expression of its key biosynthetic enzyme, galactinol synthase (GolS). Finally, a visualization of the signaling pathways governing galactinol synthesis is presented to elucidate the molecular mechanisms underlying this critical stress response. This guide is intended to be a valuable resource for researchers in plant biology, scientists engaged in crop improvement, and professionals in drug development exploring novel stress mitigation strategies.

Quantitative Overview of Galactinol Accumulation

The accumulation of galactinol is a significant and conserved response to a variety of abiotic stressors. The extent of this accumulation can vary depending on the plant species, the type and severity of the stress, and the duration of exposure. The following tables summarize the quantitative data on galactinol accumulation from various studies.

Table 1: Galactinol Accumulation in Response to Drought Stress

| Plant Species | Tissue | Drought Treatment | Fold Increase in Galactinol |

| Arabidopsis thaliana | Rosette leaves | 10 days without water | 15-fold |

| Phaseolus vulgaris (Common bean) | Primary leaves | Early-stage drought | 1.42-fold (42% increase)[1] |

| Coffea arabica (Coffee) | Leaves | Water deficit | Significant increase[1] |

Table 2: Galactinol Accumulation in Response to Salt Stress

| Plant Species | Tissue | Salt Treatment | Fold Increase in Galactinol |

| Arabidopsis thaliana | Seedlings | 200 mM NaCl | Significant accumulation[2] |

| Populus trichocarpa (Poplar) | Transgenic lines | Salt stress | Higher content than wild-type[3] |

Table 3: Galactinol Accumulation in Response to Cold and Heat Stress

| Plant Species | Tissue | Temperature Stress | Fold Increase in Galactinol |

| Arabidopsis thaliana | Rosette leaves | 4°C for 7 days | Significant accumulation[2] |

| Arabidopsis thaliana | Leaves | Heat stress (37°C for 2h) | ~20-fold[4] |

Signaling Pathways for Galactinol Synthesis Under Abiotic Stress

The synthesis of galactinol is catalyzed by the enzyme galactinol synthase (GolS). The expression of GolS genes is tightly regulated by a complex signaling network that is activated in response to abiotic stress perception. Key components of this pathway include stress-induced hormones like abscisic acid (ABA), and various transcription factors that bind to specific cis-acting elements in the promoters of GolS genes.

References

The Role of Galactinol in Mitigating Oxidative Damage in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the plant's antioxidant defense mechanisms, poses a significant threat to crop yield and agricultural sustainability. Galactinol, a key intermediate in the biosynthesis of raffinose family oligosaccharides (RFOs), has emerged as a crucial molecule in the plant's arsenal against oxidative damage. This technical guide provides an in-depth analysis of the function of galactinol in protecting plants from oxidative stress, detailing the underlying molecular mechanisms, relevant signaling pathways, and comprehensive experimental protocols for its study. Quantitative data from key studies are summarized to offer a comparative perspective on its efficacy.

Introduction: Oxidative Stress and the Emergence of Galactinol as a Protectant

Environmental adversities such as drought, salinity, extreme temperatures, and pathogen attacks trigger an overproduction of ROS, including superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[1] These highly reactive molecules can cause significant damage to vital cellular components like lipids, proteins, and nucleic acids, ultimately leading to cellular dysfunction and death.[1] Plants have evolved intricate antioxidant systems, both enzymatic and non-enzymatic, to counteract the deleterious effects of ROS.

Galactinol (α-D-galactopyranosyl-(1→1L)-myo-inositol) is synthesized from UDP-galactose and myo-inositol by the enzyme galactinol synthase (GolS).[2][3] While initially recognized for its role as a galactosyl donor for the synthesis of RFOs, which act as osmoprotectants, recent evidence has unveiled a direct and potent antioxidant function of galactinol.[1][4][5] Studies have demonstrated that the accumulation of galactinol in plants is strongly correlated with enhanced tolerance to various oxidative stresses.[6][7]

Molecular Mechanisms of Galactinol-Mediated Oxidative Stress Protection

The protective effects of galactinol against oxidative damage are multifaceted, involving both direct ROS scavenging and a role in signaling pathways that bolster the plant's overall stress response.

Direct Radical Scavenging Activity

In vitro studies have conclusively shown that galactinol can directly scavenge hydroxyl radicals, one of the most damaging ROS.[1][5] The second-order rate constant for the reaction between galactinol and hydroxyl radicals is comparable to that of well-known antioxidants like ascorbic acid and glutathione, highlighting its efficacy as a direct antioxidant.[1] This scavenging activity is crucial in detoxifying the cell and preventing ROS-induced damage to macromolecules.

Upregulation of Antioxidant Enzyme Activity

The accumulation of galactinol is often associated with an increase in the activity of key antioxidant enzymes. Overexpression of GolS genes, leading to higher galactinol levels, has been shown to enhance the activities of superoxide dismutase (SOD), ascorbate peroxidase (APX), and catalase (CAT). These enzymes play a pivotal role in the detoxification of O₂⁻ and H₂O₂.

Membrane and Protein Stabilization

Oxidative stress can lead to lipid peroxidation, compromising membrane integrity. Galactinol, along with RFOs, is thought to protect cellular membranes from oxidative damage by stabilizing their structure.[2] This protective role is attributed to their ability to interact with membrane lipids and proteins, preventing their oxidation.

Signaling Pathways Involving Galactinol

The synthesis of galactinol is tightly regulated and integrated into the broader plant stress signaling network. Abiotic stresses trigger a signaling cascade that leads to the transcriptional activation of GolS genes.

dot

Caption: Signaling pathway of galactinol-mediated stress tolerance.

Heat shock transcription factor A2 (HsfA2) and DREB/CBF transcription factors are key regulators of GolS gene expression in response to heat and cold/drought stress, respectively.[1][6] The accumulation of galactinol can then act as a signal itself, further modulating the expression of stress-responsive genes and contributing to a feedback loop that enhances the plant's defense capacity.

Quantitative Data on Galactinol's Protective Effects

The following tables summarize quantitative data from studies on Arabidopsis and Chickpea, demonstrating the impact of increased galactinol levels on various parameters related to oxidative stress tolerance.

Table 1: Galactinol and Raffinose Levels in Transgenic Arabidopsis Overexpressing GolS Genes under Control and Stress Conditions.

| Plant Line | Condition | Galactinol (nmol/g FW) | Raffinose (nmol/g FW) | Reference |

| Wild Type | Control | Not Detected | 10.2 ± 3.1 | [1] |

| Ox-GolS1-11 | Control | 150.3 ± 25.1 | 180.5 ± 30.2 | [1] |

| Ox-GolS2-8 | Control | 180.6 ± 32.4 | 210.8 ± 35.7 | [1] |

| Wild Type | 50 µM MV | 25.4 ± 5.3 | 45.7 ± 8.1 | [1] |

| Ox-GolS1-11 | 50 µM MV | 210.5 ± 38.7 | 250.1 ± 42.3 | [1] |

| Ox-GolS2-8 | 50 µM MV | 245.8 ± 41.2 | 290.4 ± 48.9 | [1] |

Table 2: Oxidative Stress Markers in Wild Type and GolS Overexpressing Arabidopsis.

| Plant Line | Treatment | H₂O₂ (µmol/g FW) | Lipid Peroxidation (MDA, nmol/g FW) | Reference |

| Wild Type | Control | 1.2 ± 0.2 | 2.5 ± 0.4 | [8] |

| Ox-CaGolS1 | Control | 0.8 ± 0.1 | 1.8 ± 0.3 | [8] |

| Wild Type | Heat Stress | 2.8 ± 0.5 | 5.1 ± 0.8 | [8] |

| Ox-CaGolS1 | Heat Stress | 1.5 ± 0.3 | 2.9 ± 0.5 | [8] |

Table 3: Photosynthetic Efficiency in Wild Type and GolS Overexpressing Arabidopsis under Oxidative Stress.

| Plant Line | Treatment | Fv/Fm | Reference |

| Wild Type | Control | 0.82 ± 0.02 | [1] |

| Ox-GolS2 | Control | 0.83 ± 0.01 | [1] |

| Wild Type | High Light + 4°C | 0.45 ± 0.05 | [1] |

| Ox-GolS2 | High Light + 4°C | 0.68 ± 0.04 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of galactinol's function. The following section provides protocols for key experiments.

dot

Caption: General experimental workflow for studying galactinol function.

Quantification of Galactinol and Raffinose by HPLC

This protocol is adapted for the analysis of soluble sugars in plant tissues.[4]

-

Extraction: Homogenize 100 mg of frozen plant tissue in 1 mL of 80% (v/v) ethanol. Incubate at 80°C for 1 hour.

-

Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes. Collect the supernatant.

-

Purification: Pass the supernatant through a C18 Sep-Pak cartridge to remove hydrophobic compounds.

-

HPLC Analysis:

-

Column: Aminex HPX-87C column (300 x 7.8 mm).

-

Mobile Phase: Deionized water.

-

Flow Rate: 0.6 mL/min.

-

Temperature: 85°C.

-

Detection: Refractive Index Detector (RID).

-

-

Quantification: Calculate concentrations based on standard curves of pure galactinol and raffinose.

Measurement of Reactive Oxygen Species (ROS)

-

Infiltration: Vacuum-infiltrate leaf discs with 0.1% (w/v) NBT in 10 mM potassium phosphate buffer (pH 7.8).

-

Incubation: Incubate in the dark for 1 hour.

-

Bleaching: Bleach the chlorophyll by boiling in 95% (v/v) ethanol.

-

Visualization: The formation of a dark-blue formazan precipitate indicates the presence of O₂⁻.

-

Infiltration: Vacuum-infiltrate leaf discs with 1 mg/mL DAB-HCl (pH 3.8).

-

Incubation: Incubate in the dark for 8 hours.

-

Bleaching: Bleach the chlorophyll by boiling in 95% (v/v) ethanol.

-

Visualization: A reddish-brown precipitate indicates the presence of H₂O₂.

Lipid Peroxidation Assay (TBARS Method)

This assay measures malondialdehyde (MDA), a product of lipid peroxidation.[2][5]

-

Extraction: Homogenize 0.2 g of plant tissue in 2 mL of 0.1% (w/v) trichloroacetic acid (TCA).

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

-

Reaction: Mix 0.5 mL of the supernatant with 2 mL of 0.5% (w/v) thiobarbituric acid (TBA) in 20% (w/v) TCA.

-

Incubation: Incubate at 95°C for 30 minutes, then cool on ice.

-

Spectrophotometry: Measure the absorbance at 532 nm and correct for non-specific absorbance at 600 nm.

-

Calculation: Calculate the MDA concentration using an extinction coefficient of 155 mM⁻¹ cm⁻¹.

Measurement of Chlorophyll Fluorescence

This technique assesses the efficiency of photosystem II (PSII) and is a sensitive indicator of plant stress.[1][9]

-

Dark Adaptation: Dark-adapt the leaves for at least 30 minutes.

-

Measurement: Use a portable chlorophyll fluorometer (e.g., PAM-2100).

-

Parameters:

-

F₀: Minimum fluorescence (all PSII reaction centers are open).

-

Fₘ: Maximum fluorescence (a saturating pulse of light closes all PSII reaction centers).

-

Fᵥ: Variable fluorescence (Fₘ - F₀).

-

-

Calculation: The maximum quantum yield of PSII is calculated as Fᵥ/Fₘ . A decrease in this ratio indicates photoinhibitory damage.

In Vitro Hydroxyl Radical Scavenging Assay

This assay determines the direct radical-scavenging ability of galactinol.[1]

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), 2-deoxyribose, FeCl₃, EDTA, H₂O₂, and ascorbic acid.

-

Incubation: Add different concentrations of galactinol to the reaction mixture and incubate at 37°C for 1 hour.

-

Color Development: Add TBA and TCA to the mixture and heat at 95°C for 15 minutes to develop a pink color.

-

Spectrophotometry: Measure the absorbance at 532 nm.

-

Calculation: The scavenging activity is calculated as the percentage inhibition of 2-deoxyribose degradation.

Conclusion and Future Perspectives

Galactinol plays a significant and multifaceted role in protecting plants from oxidative damage. Its functions extend beyond that of a simple osmoprotectant precursor to include direct ROS scavenging and involvement in stress signaling pathways. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate the protective mechanisms of galactinol and explore its potential for enhancing stress tolerance in crops.

Future research should focus on elucidating the precise molecular interactions of galactinol with cellular components, identifying novel downstream targets in its signaling cascade, and exploring the synergistic effects of galactinol with other antioxidants. Such knowledge will be invaluable for the development of novel strategies, including genetic engineering and the application of exogenous elicitors, to improve crop resilience in the face of a changing climate and increasing environmental stresses. This holds significant promise for the fields of agriculture and the development of plant-derived therapeutics.

References

- 1. earsel.org [earsel.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Analysis of Raffinose Metabolism-Related Sugar Components in Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. plant-stress.weebly.com [plant-stress.weebly.com]

- 6. researchgate.net [researchgate.net]

- 7. Galactinol and raffinose constitute a novel function to protect plants from oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Chlorophyll fluorescence measurements [bio-protocol.org]

Galactinol Synthase Gene Expression Under Drought and Salinity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Water scarcity and soil salinization are two of the most significant abiotic stresses adversely impacting agricultural productivity and global food security. Plants have evolved intricate molecular mechanisms to perceive and respond to these environmental challenges, a key component of which is the accumulation of compatible solutes. Among these, the raffinose family oligosaccharides (RFOs) play a crucial role in osmotic adjustment, membrane stabilization, and detoxification of reactive oxygen species. Galactinol synthase (GolS) is the enzyme that catalyzes the first committed step in RFO biosynthesis, making it a critical regulatory point in the plant's response to drought and salinity. This technical guide provides an in-depth analysis of the regulation of GolS gene expression under these stresses, detailing the signaling pathways, experimental methodologies for its study, and a summary of quantitative expression data.

Core Concepts: The Role of Galactinol Synthase in Stress Tolerance

Galactinol synthase (EC 2.4.1.123) catalyzes the transfer of a galactose moiety from UDP-galactose to myo-inositol, producing galactinol and UDP. Galactinol then serves as a galactosyl donor for the synthesis of raffinose, stachyose, and other higher-order RFOs. The accumulation of these sugars in vegetative tissues is a hallmark of the plant's response to abiotic stress.[1]

Under drought and high salinity conditions, the upregulation of GolS gene expression leads to an increased production of galactinol and subsequently RFOs. These molecules contribute to stress tolerance through several mechanisms:

-

Osmotic Adjustment: The accumulation of RFOs in the cytoplasm lowers the cellular water potential, facilitating water retention and maintaining turgor pressure.

-

Membrane and Protein Protection: RFOs are thought to interact with cellular membranes and proteins, stabilizing their structure and preventing denaturation in the face of dehydration.

-

ROS Scavenging: There is evidence to suggest that RFOs can act as antioxidants, helping to mitigate the oxidative damage caused by reactive oxygen species that accumulate during stress.

Quantitative Analysis of GolS Gene Expression

The expression of GolS genes is markedly induced by drought and salinity across a wide range of plant species. The following tables summarize quantitative data from various studies, showcasing the extent of this upregulation.

Table 1: Fold Change in GolS Gene Expression Under Drought Stress

| Plant Species | Gene | Tissue | Stress Treatment | Fold Change (vs. Control) | Reference |

| Solanum tuberosum (Potato) | StGolS1 | Leaf | PEG-6000 (24h) | ~4.5 | |

| Solanum tuberosum (Potato) | StGolS4 | Leaf | PEG-6000 (24h) | ~6.0 | |

| Cicer arietinum (Chickpea) | CaGolS1 | Seedling | Dehydration (5h) | ~3.5 | |

| Cicer arietinum (Chickpea) | CaGolS2 | Seedling | Dehydration (5h) | ~2.0 | |

| Arabidopsis thaliana | AtGolS1 | Vegetative | Drought | Upregulated | [1] |

| Arabidopsis thaliana | AtGolS2 | Vegetative | Drought | Upregulated | [1][2][3] |

| Phaseolus vulgaris (Common Bean) | PvGolS1 | Leaf | Water deficit | Significantly Upregulated | |

| Phaseolus vulgaris (Common Bean) | PvGolS3 | Leaf | Water deficit | Significantly Upregulated | |

| Citrus sinensis (Sweet Orange) | CsGolS6 | Leaf & Root | Drought | Upregulated |

Table 2: Fold Change in GolS Gene Expression Under Salinity Stress

| Plant Species | Gene | Tissue | Stress Treatment | Fold Change (vs. Control) | Reference |

| Solanum tuberosum (Potato) | StGolS1 | Leaf | 200 mM NaCl (24h) | ~3.0 | |

| Solanum tuberosum (Potato) | StGolS4 | Leaf | 200 mM NaCl (24h) | ~5.5 | |

| Cicer arietinum (Chickpea) | CaGolS1 | Seedling | 200 mM NaCl (5h) | ~2.5 | |

| Cicer arietinum (Chickpea) | CaGolS2 | Seedling | 200 mM NaCl (5h) | ~1.5 | |

| Arabidopsis thaliana | AtGolS1 | Vegetative | High Salinity | Upregulated | [1] |

| Arabidopsis thaliana | AtGolS2 | Vegetative | High Salinity | Upregulated | [1][2][3] |

| Citrus sinensis (Sweet Orange) | CsGolS6 | Leaf | Salt Stress | Upregulated |

Signaling Pathways Regulating GolS Expression

The induction of GolS gene expression under drought and salinity is primarily regulated by the phytohormone abscisic acid (ABA). The ABA-dependent signaling pathway is a well-characterized cascade that translates the perception of stress into a transcriptional response.

References

- 1. Unlocking Plant Superpowers: How a Tiny Gene Helps Crops Survive Drought and Salinity [bioinforesearch.com]

- 2. Overexpression of an Arabidopsis thaliana galactinol synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Galactinol Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactinol, a disaccharide composed of galactose and myo-inositol, plays a pivotal role in the metabolic pathways of plants, particularly in response to environmental stressors. In its hydrated form, galactinol dihydrate is a subject of increasing interest within the scientific community for its potential applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its biological significance.

Physical and Chemical Properties

This compound is a white, crystalline solid that is soluble in water.[1] It is a non-toxic compound with potential prebiotic properties that may promote gut health.[1]

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | (1R,2R,4S,5R)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate | [2] |

| CAS Number | 16908-86-4 | [2] |

| Molecular Formula | C₁₂H₂₆O₁₃ | [2] |

| Molecular Weight | 378.33 g/mol | [2] |

| Canonical SMILES | C([C@@H]1--INVALID-LINK--OC2--INVALID-LINK--O)O)O)O)O)O">C@@HO)O.O.O | [2] |

| InChI Key | HGCURVXTXVAIIR-XIENVMDPSA-N | [2] |

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | DMSO: 0.5 mg/mLPBS (pH 7.2): 5 mg/mL | [3] |

| Stability | ≥ 4 years at -20°C | [3] |

| Appearance | Crystalline solid | [3] |

Biological Significance and Signaling Pathways

Galactinol is a key intermediate in the biosynthesis of the raffinose family of oligosaccharides (RFOs) in plants.[3] RFOs are involved in various physiological processes, including carbon storage, transport, and as signaling molecules in response to biotic and abiotic stresses such as drought, salinity, and cold.[4] Galactinol itself can scavenge hydroxyl radicals, protecting plant cells from oxidative damage.[5]

The biosynthesis of galactinol is the first committed step in the RFO pathway and is catalyzed by the enzyme galactinol synthase (GolS). This enzyme facilitates the transfer of a galactosyl group from UDP-galactose to myo-inositol.

Experimental Protocols

The analysis and quantification of this compound in various matrices, particularly in plant tissues, are commonly performed using chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of galactinol.

-

Sample Preparation: Plant tissues are typically homogenized and extracted with a methanol/water solution. The extract is then filtered before injection.

-

Instrumentation: An HPLC system equipped with a suitable detector, such as a refractive index (RI) or an evaporative light scattering detector (ELSD), is used.

-

Chromatographic Conditions:

-

Column: A column suitable for carbohydrate analysis, such as an amino- or amide-based column (e.g., Kinetex C18, 150 mm x 4.6 mm, 2.6 µm).[4]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly employed.[4][6] For example, a mobile phase of 65% acetonitrile and 35% 0.1% o-phosphoric or formic acid in water.[4]

-

Column Temperature: Maintained at a constant temperature, for instance, 35 °C.[7]

-

Injection Volume: 5 µL.[4]

-

Detection: Wavelengths for detection can range from 220 nm to 340 nm.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of galactinol, which requires derivatization to increase its volatility.

-

Derivatization: A two-step derivatization process involving oximation followed by silylation is common for sugars.

-

Oximation: The sample is treated with an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to convert the reducing end of the sugar to an oxime.[8]

-

Silylation: The hydroxyl groups are then silylated using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in pyridine.[9][10]

-

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity column, such as a DB-5 or HP-InnoWax capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[9][11]

-

Carrier Gas: Helium at a constant flow rate.[12]

-

Temperature Program: A typical temperature program starts at a lower temperature (e.g., 80°C), ramps up to a higher temperature (e.g., 310°C), and holds for a certain period. For example, starting at 80°C, ramping to 190°C at 2.5°C/min, then to 252°C at 2°C/min, and finally to 310°C at 25°C/min with a 15-minute hold.[9]

-

Injector Temperature: Typically around 280°C.[12]

-

-

Mass Spectrometry:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of galactinol.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

-

Instrumentation: A high-field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Provides information on the number and environment of protons in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.[13]

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons for unambiguous structural assignment.

-

-

Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, such as trimethylsilane (TMS) or the residual solvent peak.[14][15] Quantification can be achieved by integrating the signal intensities and comparing them to an internal standard of known concentration.

Conclusion

This compound is a molecule of significant interest due to its biological roles in plants and its potential for various applications. This guide has provided a detailed overview of its physical and chemical properties, its involvement in key signaling pathways, and comprehensive experimental protocols for its analysis. The presented information aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and plant science, facilitating further investigation into the properties and applications of this important disaccharide.

References

- 1. CAS 3687-64-7: Galactinol | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H26O13 | CID 16218555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. cipac.org [cipac.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

- 8. protocols.io [protocols.io]

- 9. mdpi.com [mdpi.com]

- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. vup.sk [vup.sk]

- 13. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]

- 14. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. stoltz2.caltech.edu [stoltz2.caltech.edu]

A Technical Guide to the Natural Sources, Isolation, and Quantification of Galactinol from Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactinol (1-O-α-D-galactopyranosyl-myo-inositol) is a key alpha-galactoside that plays a pivotal role in the biosynthesis of the raffinose family of oligosaccharides (RFOs) in higher plants.[1] As the galactosyl donor for the synthesis of raffinose, stachyose, and verbascose, galactinol is central to plant responses to both abiotic and biotic stresses, including drought, cold, and pathogen attack.[1] Its role as an osmoprotectant and a potential signaling molecule has garnered increasing interest within the scientific community, particularly in the fields of agriculture, plant physiology, and drug development. This technical guide provides an in-depth overview of the natural sources of galactinol, a summary of its concentration in various plant tissues, and detailed experimental protocols for its isolation, purification, and quantification.

Natural Sources of Galactinol

Galactinol is widely distributed throughout the plant kingdom, with its presence documented in a variety of tissues. As an essential intermediate in the biosynthesis of RFOs, its accumulation is often observed in seeds, leaves, and phloem exudates.

Common Plant Sources:

-

Legumes: Soybean (Glycine max), kidney bean (Phaseolus vulgaris), pea (Pisum sativum), Vicia faba, and Vicia sativa are known to contain galactinol, particularly in their seeds and leaves.

-

Cucurbits: Zucchini (Cucurbita pepo) leaves have been identified as a source for the purification of galactinol synthase, indicating the presence of galactinol.

-

Model Plants: Arabidopsis thaliana is extensively studied for its galactinol metabolism, with the compound found in its leaves and seeds.

-

Trees: The seeds of Aleppo pine (Pinus halepensis) and tissues of hybrid poplar have been shown to contain galactinol.[2][3][4]

-

Other Plants: Galactinol has also been identified in spinach (Spinacia oleracea), potato (Solanum tuberosum), and various citrus species.

Quantitative Data Summary: Galactinol Content in Plant Tissues

The concentration of galactinol in plant tissues can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes quantitative data from various studies to provide a comparative overview.

| Plant Species | Tissue | Condition | Galactinol Concentration | Reference |

| Arabidopsis thaliana | Leaves | Control | ~2 nmol/g FW | [5] |

| Arabidopsis thaliana | Leaves | Heat Stress (37°C, 2h) | ~40 nmol/g FW | [5] |

| Arabidopsis thaliana (GolS1 knockout) | Leaves | Heat Stress (37°C, 2h) | ~2 nmol/g FW | [5] |

| Arabidopsis thaliana (wild-type) | Leaves | MV treatment + high light (3h) | 154.4 ± 34.0 nmol/g FW | |

| Phaseolus vulgaris | Primary Leaves | Well-watered | ~0.1 µg/g FW | |

| Phaseolus vulgaris | Primary Leaves | Drought Stress | ~0.25 µg/g FW | |

| Transgenic Potato (35S:GS line) | Leaves | Greenhouse-grown | ~1.2 µmol/g FW | |

| Transgenic Potato (rolC:GS line) | Leaves | Greenhouse-grown | ~0.8 µmol/g FW | |

| Wild-type Potato | Leaves | Greenhouse-grown | < 0.1 µmol/g FW | |

| Transgenic Potato (35S:GS line) | Phloem Exudates | Greenhouse-grown | ~0.6 µmol/g FW | |

| Transgenic Potato (rolC:GS line) | Phloem Exudates | Greenhouse-grown | ~0.4 µmol/g FW | |

| Wild-type Potato | Phloem Exudates | Greenhouse-grown | Not detected | |

| Transgenic Potato (35S:GS line) | Tubers | Greenhouse-grown | ~0.02 µmol/g FW | |

| Transgenic Potato (rolC:GS line) | Tubers | Greenhouse-grown | ~0.01 µmol/g FW | |

| Wild-type Potato | Tubers | Greenhouse-grown | Not detected |

FW: Fresh Weight; MV: Methyl Viologen

Experimental Protocols

Extraction of Galactinol from Plant Tissues

This protocol describes a general method for the extraction of soluble carbohydrates, including galactinol, from plant tissues.

Materials:

-

Plant tissue (fresh or lyophilized)

-

Liquid nitrogen

-

Mortar and pestle

-

80% (v/v) Methanol

-

Microcentrifuge tubes

-

Water bath or heating block

-

Centrifuge

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 100-200 mg) to a microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex vigorously to ensure thorough mixing.

-

Incubate the mixture at 70°C for 15 minutes to extract soluble sugars.

-

Centrifuge the sample at 14,000 x g for 10 minutes to pellet the insoluble material.

-

Carefully collect the supernatant, which contains the soluble carbohydrates, including galactinol.

-

For purification, the supernatant can be dried under vacuum and reconstituted in an appropriate buffer. For direct analysis, the sample may need to be filtered.

Purification of Galactinol

Defatted castor oilseed meal is a good source for galactinol due to its relatively simple soluble carbohydrate profile.

Materials:

-

Defatted castor oilseed meal

-

α-galactosidase

-

Sodium acetate buffer (pH 5.0)

-

Anion-exchange resin (e.g., DEAE-Sepharose)

-

Activated carbon

-

Celite

-

Ethanol

-

Chromatography columns

Procedure:

-

Enzymatic Treatment:

-

Prepare an aqueous extract of the defatted castor oilseed meal.

-

Treat the extract with α-galactosidase in a sodium acetate buffer (pH 5.0) to hydrolyze raffinose and stachyose, which simplifies the subsequent purification steps.

-

Incubate at the optimal temperature for the enzyme (typically 37°C) for a sufficient duration to ensure complete hydrolysis.

-

Heat-inactivate the enzyme (e.g., 100°C for 10 minutes) and centrifuge to remove precipitated proteins.

-

-

Ion-Exchange Chromatography:

-

Pack a chromatography column with an anion-exchange resin (e.g., DEAE-Sepharose) and equilibrate with a low-ionic-strength buffer.

-

Load the supernatant from the enzymatic treatment onto the column.

-

Wash the column with the equilibration buffer to remove unbound neutral sugars, including galactinol. The charged compounds will bind to the resin.

-

Collect the flow-through and wash fractions containing galactinol.

-

-

Carbon-Celite Chromatography:

-

Prepare a column with a mixture of activated carbon and Celite.

-

Apply the galactinol-containing fraction from the ion-exchange chromatography to the carbon-Celite column.

-

Wash the column with water to remove monosaccharides.

-

Elute galactinol using a stepwise gradient of ethanol in water (e.g., 5-50% ethanol).

-

Monitor the fractions for the presence of galactinol using a suitable analytical method (e.g., TLC or HPLC).

-

Pool the fractions containing pure galactinol and evaporate the solvent.

-

This method involves the chemical modification of carbohydrates to facilitate their separation.[2][3][4]

Materials:

-

Dried and powdered Pinus halepensis seeds

-

Methanol

-

Diethyl ether

-

Acetic anhydride

-

Pyridine

-

Preparative Thin-Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent for TLC (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

Extraction:

-

Macerate the powdered seeds in methanol to extract soluble carbohydrates.

-

Filter the extract and precipitate the carbohydrates by adding diethyl ether.

-

Collect the precipitate by filtration.

-

-

Acetylation:

-

Dissolve the carbohydrate precipitate in a mixture of acetic anhydride and pyridine.

-

Allow the reaction to proceed to fully acetylate the hydroxyl groups of the sugars.

-

-

Purification by Preparative TLC:

-

Apply the acetylated mixture as a band onto a preparative TLC plate.

-

Develop the plate using an appropriate solvent system to separate the acetylated carbohydrates.

-

Identify the band corresponding to acetylated galactinol (visualized under UV light if a fluorescent indicator is present in the silica gel, or by staining a small section of the plate).

-

Scrape the corresponding silica gel band from the plate.

-

Elute the acetylated galactinol from the silica gel using a suitable solvent (e.g., ethyl acetate).

-

Evaporate the solvent to obtain the purified acetylated galactinol.

-

-

Deacetylation (Optional):

-

If the non-acetylated form of galactinol is required, the acetyl groups can be removed by saponification (e.g., using sodium methoxide in methanol).

-

Quantification of Galactinol

This method is suitable for the quantification of non-volatile compounds like galactinol without the need for derivatization.

Instrumentation and Conditions:

-

HPLC System: With a quaternary pump, autosampler, and column oven.

-

Detector: Evaporative Light-Scattering Detector (ELSD).

-

Column: Amino-bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 78:22, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

ELSD Settings:

-

Drift tube temperature: 40°C.

-

Nebulizer gas (nitrogen) pressure: 350 kPa.

-

Procedure:

-

Prepare a standard stock solution of galactinol of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare plant extracts as described in the extraction protocol.

-

Inject the standards and samples onto the HPLC system.

-

Identify the galactinol peak in the chromatograms based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Quantify the amount of galactinol in the samples by interpolating their peak areas on the calibration curve.

GC-MS provides high sensitivity and selectivity but requires derivatization to make the polar galactinol volatile.

Procedure:

-

Sample Preparation:

-

Take a known volume of the plant extract and dry it completely under a stream of nitrogen or in a vacuum concentrator.

-

-

Derivatization (Trimethylsilyl Oxime - TMSO):

-

To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes to protect the carbonyl groups.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes to silylate the hydroxyl groups.

-

-

GC-MS Analysis:

-

GC System: Equipped with a capillary column suitable for sugar analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL in splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp to 310°C at a rate of 5°C/minute.

-

Hold at 310°C for 10 minutes.

-

-

MS System:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Identification: Compare the mass spectrum and retention time of the peak in the sample with that of a derivatized galactinol standard.

-

Quantification: Use a suitable internal standard (e.g., ribitol) and construct a calibration curve.

-

-

LC-MS/MS offers high sensitivity and specificity for the direct analysis of galactinol in complex plant extracts without derivatization.

Instrumentation and Conditions:

-

LC System: UHPLC system for high-resolution separation.

-

Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A suitable gradient from low to high percentage of solvent B.

-

MS/MS System: Triple quadrupole or high-resolution mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for galactinol need to be determined using a pure standard.

Procedure:

-

Optimize the MS/MS parameters for galactinol by infusing a standard solution to determine the optimal precursor ion and product ions for MRM transitions.

-

Prepare plant extracts as described previously and filter them.

-

Inject the samples and standards onto the LC-MS/MS system.

-

Identify and quantify galactinol based on its retention time and specific MRM transitions.

-

Use a calibration curve prepared with pure galactinol standards for accurate quantification.

Signaling and Experimental Workflow Visualizations

Galactinol Biosynthesis Pathway

The biosynthesis of galactinol is the first committed step in the production of the raffinose family of oligosaccharides.

References

- 1. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Galactinol: A Key Biomarker for Predicting Seed Longevity and Viability

An In-depth Technical Guide for Researchers and Drug Development Professionals

The ability of seeds to remain viable for extended periods is a cornerstone of agricultural productivity and biodiversity conservation. The inevitable process of seed aging, however, leads to a decline in viability, posing significant challenges. Recent scientific advancements have identified galactinol, a key intermediate in the raffinose family oligosaccharide (RFO) biosynthetic pathway, as a promising biomarker for predicting seed longevity. This technical guide provides a comprehensive overview of the role of galactinol in seed viability, detailing the underlying molecular mechanisms, experimental protocols for its quantification, and its potential applications.